

Introduction: The Strategic Value of Organostannanes in Modern Synthesis

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Compound of Interest

Compound Name: 5-ethyl-2-(tributylstannyl)pyridine

CAS No.: 1092938-83-4

Cat. No.: B6243353

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In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the ability to selectively and efficiently form carbon-carbon bonds is paramount. Among the diverse arsenal of organometallic reagents available to the synthetic chemist, organostannanes occupy a position of significant strategic importance. Their relative stability to air and moisture, coupled with a broad tolerance for a wide array of functional groups, makes them exceptionally robust and versatile coupling partners in palladium-catalyzed cross-coupling reactions.^{[1][2]}

This guide focuses on a specific, yet highly valuable member of this class: **5-ethyl-2-(tributylstannyl)pyridine**. This reagent is a key building block for introducing the 5-ethylpyridin-2-yl moiety, a structural motif present in numerous biologically active compounds. While a dedicated CAS (Chemical Abstracts Service) number for this particular compound is not prominently listed in major chemical databases, its synthesis and application are readily extrapolated from well-established chemical principles and the extensive literature on analogous 2-stannylpyridines. PubChemLite does, however, provide structural information for tributyl(5-ethyl-2-pyridinyl)stannane.^[3] This guide will provide a comprehensive overview of its properties, a reliable synthesis protocol, and its primary application in the context of the Stille

cross-coupling reaction, thereby equipping researchers with the necessary knowledge for its effective utilization.

Physicochemical Properties

The physical and chemical properties of **5-ethyl-2-(tributylstannyl)pyridine** are crucial for its handling, storage, and use in chemical reactions. While specific experimental data for this compound is not readily available, we can infer its properties with a high degree of confidence by examining a closely related and commercially available analogue, 5-methyl-2-(tributylstannyl)pyridine (CAS Number: 189195-41-3).[4]

Property	Value (for 5-methyl-2-(tributylstannyl)pyridine)	Predicted Value/Comment (for 5-ethyl-2-(tributylstannyl)pyridine)	Source
Molecular Formula	C18H33NSn	C19H35NSn	[3]
Molecular Weight	382.17 g/mol	396.20 g/mol	
Appearance	Liquid	Expected to be a colorless to pale yellow liquid	
Density	1.106 g/mL at 25 °C	Expected to be similar, slightly lower due to the larger ethyl group	
Refractive Index	n _{20/D} 1.514	Expected to be in a similar range	
Storage Temperature	2-8°C	Recommended storage at 2-8°C under an inert atmosphere	
Stability	Air and moisture stable	Expected to be stable to air and moisture for practical handling	[1]

Synthesis of 5-ethyl-2-(tributylstannyl)pyridine: A Validated Protocol

The synthesis of 2-stannylpyridines is a well-trodden path in organic synthesis. The most reliable method involves a halogen-lithium exchange on a 2-halopyridine precursor, followed by quenching the resulting pyridyllithium intermediate with a trialkyltin halide. This approach offers high yields and regioselectivity.

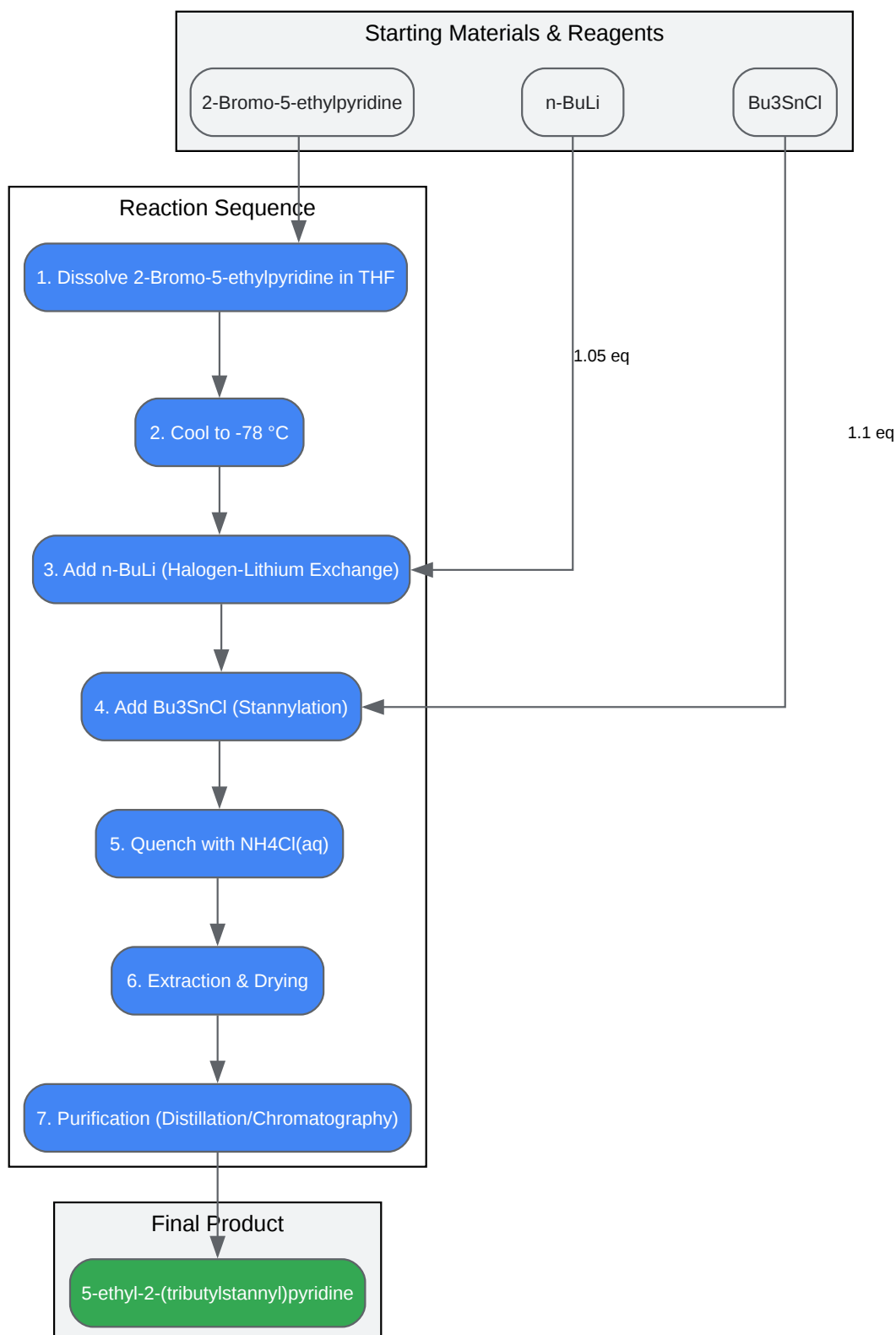
The following protocol is a robust, self-validating system for the preparation of **5-ethyl-2-(tributylstannyl)pyridine**, based on established procedures for similar compounds.

Experimental Protocol: Synthesis of **5-ethyl-2-(tributylstannyl)pyridine**

- Reaction Setup:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-bromo-5-ethylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
 - Place the flask under a positive pressure of dry nitrogen.
- Lithiation:
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
 - Causality: The low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive pyridyllithium intermediate. n-BuLi is a strong base and nucleophile, making it ideal for the halogen-lithium exchange.
- Stannylation:
 - After stirring at -78 °C for 1 hour, add tributyltin chloride (Bu₃SnCl, 1.1 eq) dropwise to the reaction mixture.
 - Causality: The electrophilic tin center of tributyltin chloride is readily attacked by the nucleophilic carbon of the pyridyllithium species, forming the desired C-Sn bond. A slight excess of the tin reagent ensures complete consumption of the lithiated intermediate.
- Quenching and Workup:
 - Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield **5-ethyl-2-(tributylstannyl)pyridine** as a clear oil.

Visualization of the Synthesis Workflow



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Caption: Synthetic workflow for **5-ethyl-2-(tributylstannyl)pyridine**.

Core Application: The Stille Cross-Coupling Reaction

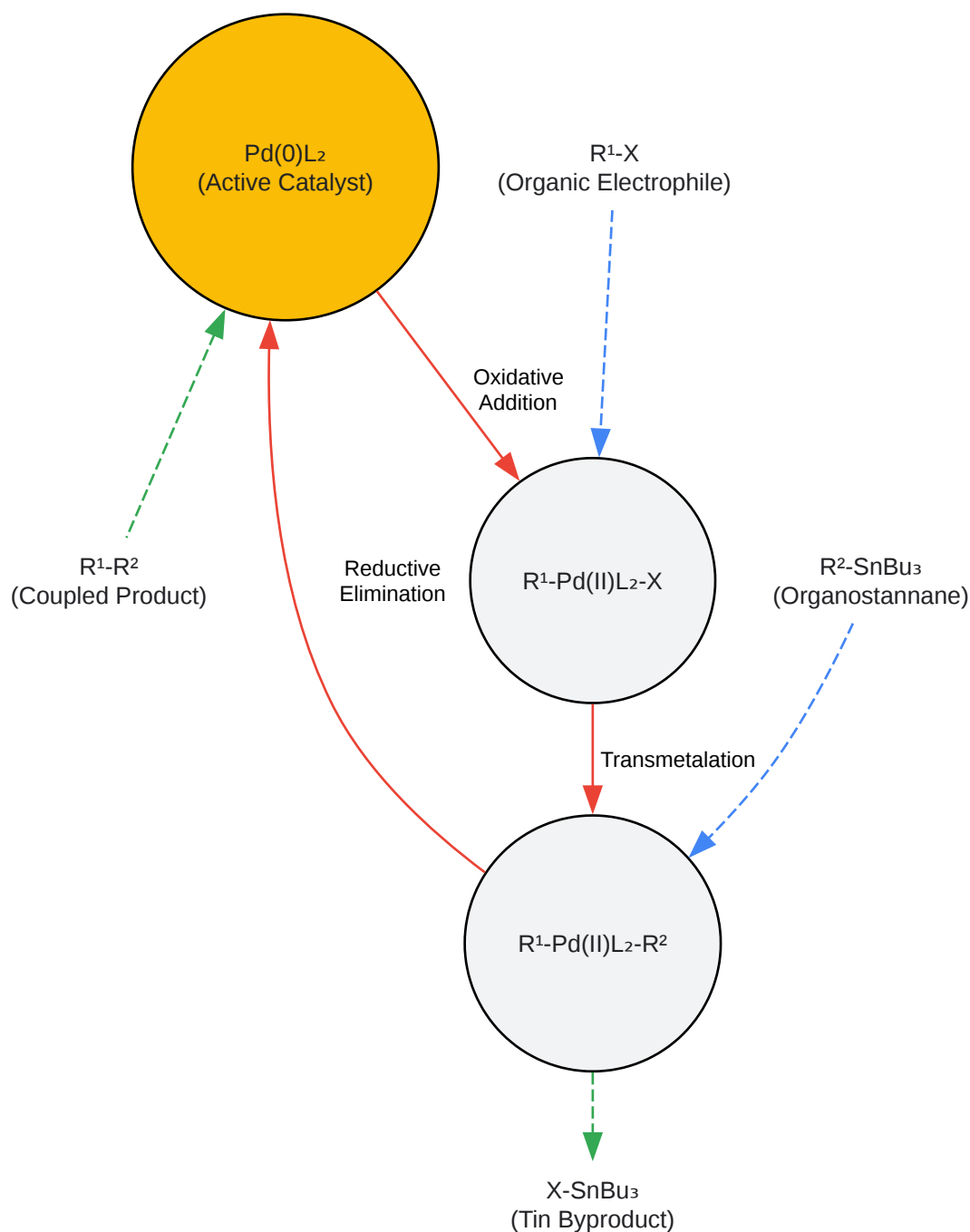
The primary utility of **5-ethyl-2-(tributylstannyl)pyridine** lies in its role as a nucleophilic partner in the Stille cross-coupling reaction.^[1] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organostannane and an organic electrophile (typically a halide or triflate).^{[1][5]}

The Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps:^[2]

- **Oxidative Addition:** The active Pd(0) catalyst reacts with the organic electrophile (R^1-X) to form a Pd(II) intermediate.
- **Transmetalation:** The organostannane (R^2-SnBu_3 , in this case, **5-ethyl-2-(tributylstannyl)pyridine**) transfers its organic group (the 5-ethyl-pyridin-2-yl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.
- **Reductive Elimination:** The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R^1-R^2) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualization of the Stille Coupling Mechanism



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Advantages in Drug Development

The use of organostannanes like **5-ethyl-2-(tributylstannyl)pyridine** offers several advantages for researchers in drug development:

- **Functional Group Tolerance:** The reaction conditions are mild and tolerate a wide variety of sensitive functional groups, such as esters, amides, and nitro groups.[5] This is crucial when working with complex, multifunctional molecules.
- **Stability:** Unlike many other organometallic reagents, organostannanes are generally stable to air and moisture, simplifying their handling and storage.[1]
- **Predictable Reactivity:** The Stille reaction is known for its reliability and predictable outcomes, making it a go-to method for key bond-forming steps in a synthetic route.

Safety and Handling: A Note on Toxicity

A critical aspect of working with organotin compounds is their inherent toxicity.[1] Tributyltin derivatives, in particular, are known to be toxic and pose an environmental hazard. Therefore, strict adherence to safety protocols is non-negotiable.

- **Personal Protective Equipment (PPE):** Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
- **Handling:** Avoid inhalation of vapors and skin contact. All transfers should be performed carefully to prevent spills.
- **Waste Disposal:** All tin-containing waste must be segregated and disposed of according to institutional and regulatory guidelines for hazardous waste. This includes contaminated glassware.

Conclusion

5-ethyl-2-(tributylstannyl)pyridine stands as a valuable, albeit specialized, reagent for the synthesis of complex molecules containing the 5-ethylpyridine scaffold. While it may lack a dedicated CAS number, its synthesis is straightforward, and its application in the Stille cross-coupling reaction is governed by well-understood and reliable principles. By following the validated protocols and safety guidelines outlined in this guide, researchers can confidently and effectively leverage this powerful building block to advance their synthetic programs in drug discovery and beyond.

References

- Stille Coupling. OpenOChem Learn. [[Link](#)]
- Synthesis of 2-(2-Pyridyl)-2 H -azirines via Metal-Free C–C Cross-Coupling of Bromoazirines with 2-Stannylpyridines. ResearchGate. [[Link](#)]
- **5-ethyl-2-(tributylstannyl)pyridine** (C₁₉H₃₅NSn). PubChemLite. [[Link](#)]
- Stille reaction. Wikipedia. [[Link](#)]
- 5-Methyl-2-(tributylstannyl)pyridine 95% 189195-41-3. MilliporeSigma. [[Link](#)]
- Preparation of Tributyl(chloromethyl)stannane and Tributyl(iodomethyl)stannane. Organic Syntheses. [[Link](#)]
- Stille Coupling. Organic Chemistry Portal. [[Link](#)]
- Stille Coupling. Chemistry LibreTexts. [[Link](#)]
- 5-Ethyl pyridine-2-ethanol. Sarex. [[Link](#)]
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2'-Bipyridines. The Journal of Organic Chemistry. [[Link](#)]
- 5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company. [[Link](#)]
- Flow Synthesis of 2-Methylpyridines via α -Methylation. PMC. [[Link](#)]
- 2,2'-Bipyridine. Organic Syntheses. [[Link](#)]
- Process for large-scale preparation of 2-vinyl pyridine.
- Preparation method of 2-acetylpyridine.

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Sources

- [1. Stille reaction - Wikipedia \[en.wikipedia.org\]](#)
- [2. chem.libretexts.org \[chem.libretexts.org\]](#)
- [3. PubChemLite - 5-ethyl-2-\(tributylstannyl\)pyridine \(C19H35NSn\) \[pubchemlite.lcsb.uni.lu\]](#)
- [4. 5-甲基-2-\(三丁基锡烷基\)吡啶 95% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [5. Stille Coupling | OpenOChem Learn \[learn.openochem.org\]](#)
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